(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chlorophenyl group, and a carboxylic acid functional group. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a halogenated phenyl compound reacts with the pyrrolidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: A similar compound without the chiral centers.
2-(2-bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: A compound with a bromine atom instead of chlorine.
Uniqueness
The (2R,3R) configuration of (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid imparts unique stereochemical properties that can significantly influence its reactivity and interactions with biological targets. This makes it distinct from its enantiomers and other structurally similar compounds.
Biological Activity
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 1020073-50-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and implications for future research.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrrolidine ring and subsequent modifications to introduce the carboxylic acid and chlorophenyl groups. The compound is characterized by its unique structural features that contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various 5-oxopyrrolidine derivatives, including this compound. These compounds have shown promising activity against Gram-positive bacteria and multidrug-resistant strains.
Table 1: Antimicrobial Activity Against Selected Pathogens
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Acinetobacter baumannii | >64 µg/mL |
This compound | Klebsiella pneumoniae | 16 µg/mL |
These results indicate that the compound possesses structure-dependent antimicrobial activity, making it a candidate for further development as an antimicrobial agent against resistant pathogens .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Table 2: Anticancer Activity Against A549 Cells
Compound | IC50 Value (µM) |
---|---|
This compound | 25 µM |
Cisplatin (control) | 10 µM |
The compound's IC50 value suggests it has a moderate level of cytotoxicity compared to standard chemotherapeutic agents like cisplatin . Further investigations into its mechanism of action and potential side effects are warranted.
Case Studies
A notable study examined the efficacy of various 5-oxopyrrolidine derivatives in treating infections caused by drug-resistant bacteria. The research highlighted that compounds similar to this compound demonstrated enhanced activity against resistant strains compared to traditional antibiotics .
Properties
IUPAC Name |
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-14-10(15)6-8(12(16)17)11(14)7-4-2-3-5-9(7)13/h2-5,8,11H,6H2,1H3,(H,16,17)/t8-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFFONCYPVDQLZ-KCJUWKMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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